molecular formula C7H14ClN B147455 Quinuclidine hydrochloride CAS No. 39896-06-5

Quinuclidine hydrochloride

Cat. No.: B147455
CAS No.: 39896-06-5
M. Wt: 147.64 g/mol
InChI Key: BZLBBZLOMXKMTA-UHFFFAOYSA-N
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Description

Quinuclidine hydrochloride is an organic compound with the molecular formula C7H13N·HCl. It is a bicyclic amine that can be viewed as a tied-back version of triethylamine. This compound is a colorless solid and is used as a reagent (base) and catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Quinuclidine hydrochloride is a derivative of quinuclidine , a bicyclic amine . It has been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and their inhibition can modulate the activity of the cholinergic system .

Mode of Action

This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft. This results in prolonged activation of cholinergic receptors, which can have various downstream effects depending on the specific receptor and its location .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, this compound increases the levels of ACh, which can then bind to and activate muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including muscle contraction, modulation of heart rate, and effects on cognition and memory .

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in the concentration of ACh in the synaptic cleft . This can result in prolonged activation of cholinergic receptors, leading to various physiological effects depending on the specific receptor and its location. For example, activation of muscarinic receptors in the heart can decrease heart rate, while activation of nicotinic receptors in skeletal muscle can lead to muscle contraction .

Safety and Hazards

Quinuclidine is a poison by ingestion and skin contact. It has low toxicity by inhalation. It is a moderate skin and severe eye irritant . Quinuclidine hydrochloride is not classified as a hazardous substance or mixture .

Future Directions

Quinuclidine hydrochloride has been used in the synthesis of quinuclidine adducts with group 13 trihydride molecules, MH3 (M = B, Al), and their structure elucidation by gas-phase electron diffraction and quantum chemical calculations . This suggests potential future directions in the field of quantum chemical calculations and structure elucidation.

Biochemical Analysis

Biochemical Properties

It is known that quinuclidine, the parent compound, is a relatively strong organic base This suggests that Quinuclidine hydrochloride may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-documented. Some studies suggest that quinuclidine derivatives can have significant effects on cells. For instance, certain quinuclidine derivatives have shown potent antimicrobial activity against a panel of representative gram-positive and gram-negative bacteria

Molecular Mechanism

It is known that quinuclidine, the parent compound, forms adducts with a variety of Lewis acids . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the cytotoxic effect within 7–200 μM was observed only for monoquaternary quinuclidine derivatives, especially those with the C12–C16 alkyl chain

Metabolic Pathways

It is known that quinuclidine, the parent compound, is involved in the synthesis of quinine, a medication used for treating malaria

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinuclidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidone.

    Reduction: Reduction of quinuclidone yields quinuclidine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for neutralization, and various alcohols for recrystallization. The conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include quinuclidine, quinuclidone, and various quinuclidine derivatives, which are used in different applications .

Comparison with Similar Compounds

Quinuclidine hydrochloride is similar to other bicyclic amines such as quinolizidine and pyrrolizidine . it is unique due to its strong basicity and ability to form stable adducts with Lewis acids . Other similar compounds include:

This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLBBZLOMXKMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39896-06-5
Record name 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39896-06-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinuclidine hydrochloride
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Record name Quinuclidine hydrochloride
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Record name QUINUCLIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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